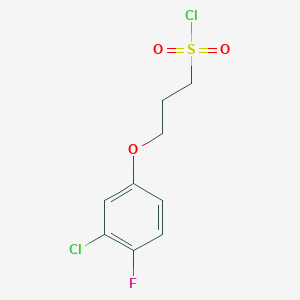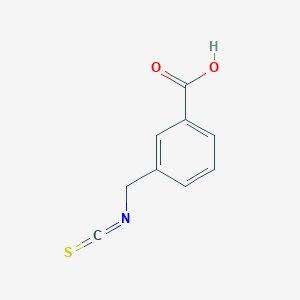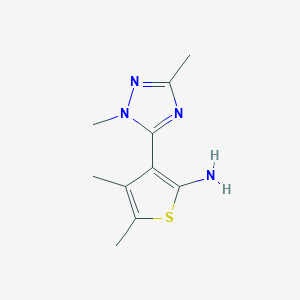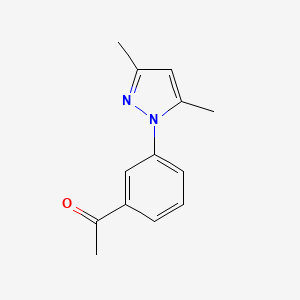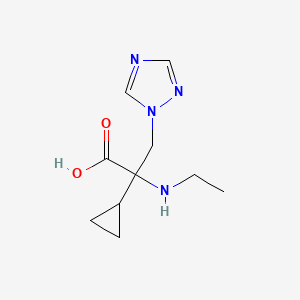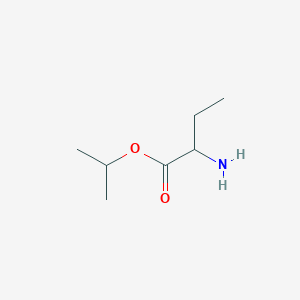
Propan-2-yl 2-aminobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Propan-2-yl 2-aminobutanoate can be synthesized through esterification. The reaction involves the condensation of isopropanol with 2-aminobutanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Propan-2-yl 2-aminobutanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield isopropanol and 2-aminobutanoic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or amines.
Major Products
Hydrolysis: Isopropanol and 2-aminobutanoic acid.
Reduction: Corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Propan-2-yl 2-aminobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of propan-2-yl 2-aminobutanoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed to release the active 2-aminobutanoic acid, which can then interact with biological pathways. The amino group may also participate in hydrogen bonding and electrostatic interactions with target molecules.
類似化合物との比較
Similar Compounds
Propan-2-yl 2-aminopropanoate: Similar structure but with a different alkyl chain length.
Propan-2-yl 2-aminopentanoate: Another similar compound with a longer alkyl chain.
Uniqueness
Propan-2-yl 2-aminobutanoate is unique due to its specific alkyl chain length and the presence of both an ester and an amino group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.
特性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
propan-2-yl 2-aminobutanoate |
InChI |
InChI=1S/C7H15NO2/c1-4-6(8)7(9)10-5(2)3/h5-6H,4,8H2,1-3H3 |
InChIキー |
ZJIVVFUSMATLTN-UHFFFAOYSA-N |
正規SMILES |
CCC(C(=O)OC(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


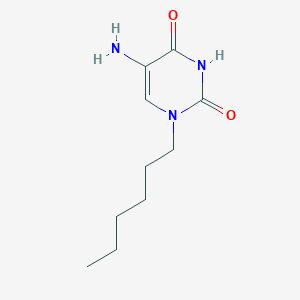
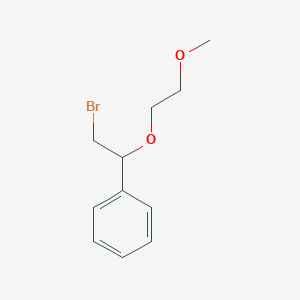
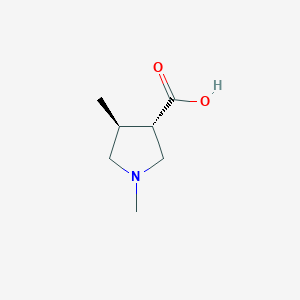
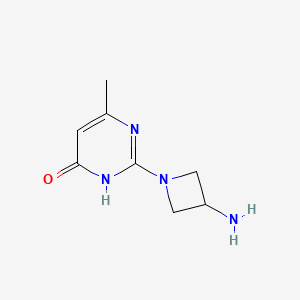
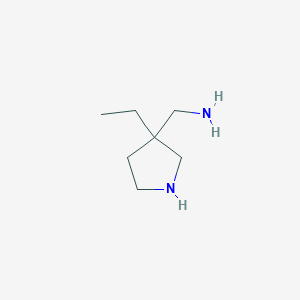
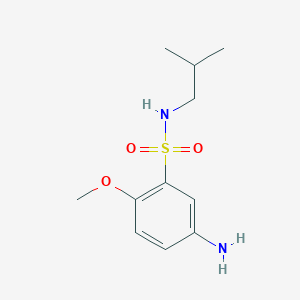

![(3-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B13632550.png)
